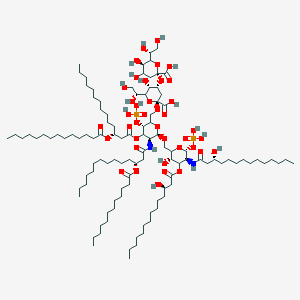
Fluvoxamine
Vue d'ensemble
Description
Fluvoxamine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) principalement utilisé pour traiter les troubles dépressifs majeurs et le trouble obsessionnel-compulsif. Il est également utilisé pour les troubles anxieux tels que le trouble panique, le trouble d’anxiété sociale et le syndrome de stress post-traumatique . This compound a été introduit pour la première fois en pratique clinique en 1983 et est depuis largement utilisé dans divers pays .
Applications De Recherche Scientifique
Fluvoxamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study SSRI mechanisms and interactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its therapeutic effects on depression, anxiety, and obsessive-compulsive disorder. .
Industry: Used in the pharmaceutical industry for the development of new antidepressant drugs.
Mécanisme D'action
Fluvoxamine fonctionne comme un inhibiteur sélectif de la recapture de la sérotonine en inhibant le transporteur de la sérotonine (SERT). Cela augmente les niveaux de sérotonine dans la fente synaptique, améliorant la neurotransmission sérotoninergique . De plus, this compound agit comme un agoniste des récepteurs sigma-1, qui régulent la libération de neurotransmetteurs tels que le glutamate, la dopamine et la norépinéphrine . Ce double mécanisme contribue à ses effets antidépresseurs et anxiolytiques .
Composés similaires :
Sertraline : Un autre ISRS avec un mécanisme d’action similaire mais un profil d’effets secondaires différent.
Fluoxétine : Connue pour sa demi-vie plus longue et ses propriétés pharmacocinétiques différentes.
Paroxétine : Inhibiteur plus puissant de la recapture de la sérotonine, mais avec une incidence plus élevée de symptômes de sevrage.
Unicité de this compound : this compound est unique en raison de sa forte affinité pour les récepteurs sigma-1, ce qui peut contribuer à ses effets thérapeutiques distincts et à son profil d’effets secondaires . Il est également connu pour son profil d’effets secondaires gastro-intestinaux relativement favorable par rapport aux autres ISRS .
Safety and Hazards
Fluvoxamine is harmful if swallowed and causes serious eye irritation . It is toxic if inhaled and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Orientations Futures
Fluvoxamine is being studied for its potential therapeutic role in COVID-19 . Increasing clinical data suggest that antidepressant use in early-stage subjects with COVID-19 might be associated with a reduced risk of intubation or death . Among the antidepressants, this compound is the most attractive drug for mild to moderate subjects with COVID-19 .
Analyse Biochimique
Biochemical Properties
Fluvoxamine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of this neurotransmitter. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A2, CYP3A4, and CYP2D6 . These interactions primarily involve the metabolism of this compound in the liver, where it undergoes oxidative demethylation. The compound also binds to serotonin transporters, inhibiting their function and leading to increased serotonin levels in the synaptic cleft .
Cellular Effects
This compound influences various cellular processes, particularly those related to neurotransmission. It affects cell signaling pathways by increasing serotonin levels, which in turn modulate the activity of serotonin receptors on the cell surface . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as mood regulation, anxiety, and stress response . Additionally, this compound has been shown to inhibit the production of proinflammatory cytokines by downregulating the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to serotonin transporters and inhibiting their reuptake function . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound also interacts with sigma-1 receptors, which play a role in neuroprotection and modulation of cellular stress responses . These interactions can lead to changes in gene expression and enzyme activity, contributing to the therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, with a half-life of approximately 15 hours . Over extended periods, this compound has been observed to maintain its efficacy in modulating serotonin levels and reducing symptoms of depression and anxiety . Long-term studies have shown that this compound can lead to sustained improvements in mood and cognitive function, although some side effects such as gastrointestinal disturbances may persist .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to effectively reduce symptoms of anxiety and depression without significant adverse effects . Higher doses can lead to toxic effects, including increased risk of seizures and gastrointestinal disturbances . The therapeutic window for this compound is relatively narrow, necessitating careful dosage adjustments to avoid toxicity while maximizing therapeutic benefits .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through oxidative demethylation mediated by cytochrome P450 enzymes . The major metabolite, this compound acid, is formed through a two-step process involving CYP2D6 and alcohol dehydrogenase . Other metabolites include those formed by the removal or substitution of the amino group, involving CYP1A2 . These metabolic pathways ensure the efficient clearance of this compound from the body, with less than 4% of the parent compound excreted unchanged in the urine .
Transport and Distribution
After oral administration, this compound is well absorbed and widely distributed throughout the body . It is highly protein-bound, with approximately 77-80% of the drug bound to plasma proteins . This compound is transported across cell membranes primarily through passive diffusion, although specific transporters may also play a role . The compound is distributed to various tissues, including the brain, where it exerts its therapeutic effects .
Subcellular Localization
This compound is localized primarily in the cytoplasm and nucleus of cells . It interacts with sigma-1 receptors located on the endoplasmic reticulum and nuclear envelope, modulating cellular stress responses and autophagy . The compound also affects the nucleocytoplasmic transport of transcription factors such as TFEB, which play a role in regulating autophagy and lysosomal function . These subcellular interactions contribute to the overall therapeutic effects of this compound.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Fluvoxamine est synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de la 5-méthoxy-1-[4-(trifluorométhyl)phényl]pentan-1-one avec l’hydroxylamine pour former l’oxime. Ce composé intermédiaire est ensuite mis à réagir avec la 2-chloroéthanamine pour donner la this compound .
Méthodes de production industrielle : La production industrielle de this compound utilise souvent une méthode de synthèse en un seul pot. Cela implique la réaction de la 5-méthoxy-1-[4-(trifluorométhyl)phényl]pentan-1-one avec l’hydroxylamine, suivie d’une réaction avec la 2-chloroéthanamine en présence d’un solvant approprié . Le produit est ensuite purifié par cristallisation ou autres techniques de séparation.
Analyse Des Réactions Chimiques
Types de réactions : Fluvoxamine subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former le métabolite acide de la this compound.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des nucléophiles forts comme l’hydrure de sodium ou le tert-butylate de potassium sont souvent utilisés.
Principaux produits :
Oxydation : Métabolite acide de la this compound.
Réduction : Formes réduites de la this compound, bien que moins courantes.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes et les interactions des ISRS.
Biologie : Enquête sur ses effets sur les systèmes de neurotransmetteurs et la liaison des récepteurs.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques sur la dépression, l’anxiété et le trouble obsessionnel-compulsif. .
Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments antidépresseurs.
Comparaison Avec Des Composés Similaires
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: Known for its longer half-life and different pharmacokinetic properties.
Paroxetine: More potent serotonin reuptake inhibitor but with a higher incidence of withdrawal symptoms.
Uniqueness of Fluvoxamine: this compound is unique due to its high affinity for sigma-1 receptors, which may contribute to its distinct therapeutic effects and side effect profile . It is also known for its relatively favorable gastrointestinal side effect profile compared to other SSRIs .
Propriétés
IUPAC Name |
2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860673 | |
| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.34e-03 g/L | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61718-81-8, 54739-18-3 | |
| Record name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 122.5 °C | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)





![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)


